molecular formula C8H8Cl2FN B3024227 (1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine CAS No. 1212065-90-1

(1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine

Cat. No.: B3024227
CAS No.: 1212065-90-1
M. Wt: 208.06 g/mol
InChI Key: CACPRGLQLUXAOA-SCSAIBSYSA-N
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Description

(1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine is a chiral amine compound characterized by the presence of two chlorine atoms and one fluorine atom on a phenyl ring, along with an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,6-dichloro-3-fluorobenzene.

    Nucleophilic Substitution: The 2,6-dichloro-3-fluorobenzene undergoes nucleophilic substitution with an appropriate amine source, such as ethylamine, under controlled conditions.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (1R)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.

    Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure consistent production of the desired enantiomer.

    Quality Control: Implementing rigorous quality control measures to monitor the purity and enantiomeric excess of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The halogen atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various functional groups onto the phenyl ring.

Scientific Research Applications

(1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in studies investigating the effects of halogenated amines on biological systems.

    Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in neurotransmitter metabolism.

    Pathways Involved: It can modulate signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(2,6-dichlorophenyl)ethan-1-amine: Lacks the fluorine atom, which may affect its biological activity.

    (1R)-1-(3-fluorophenyl)ethan-1-amine: Lacks the chlorine atoms, which may influence its reactivity and selectivity.

    (1R)-1-(2,6-difluorophenyl)ethan-1-amine: Contains two fluorine atoms instead of chlorine, potentially altering its chemical properties.

Uniqueness

The presence of both chlorine and fluorine atoms on the phenyl ring of (1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine imparts unique electronic and steric properties, making it distinct from other similar compounds. These properties can influence its reactivity, selectivity, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(1R)-1-(2,6-dichloro-3-fluorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2FN/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-4H,12H2,1H3/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACPRGLQLUXAOA-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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